8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one
Description
The compound 8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one features a hybrid structure combining a coumarin (chromen-2-one) core with an imidazole-2-thione ring substituted at position 3 with a 3-(trifluoromethyl)phenyl group. The imidazole-2-thione (sulfanylidene) group introduces hydrogen-bonding capabilities, while the trifluoromethylphenyl substituent contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S/c1-27-16-7-2-4-11-8-14(18(26)28-17(11)16)15-10-25(19(29)24-15)13-6-3-5-12(9-13)20(21,22)23/h2-10H,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKCORQHSGHLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CN(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one is a synthetic derivative belonging to the class of chromenones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a chromenone core with a methoxy group and a trifluoromethyl-substituted phenyl ring. The presence of these functional groups is believed to influence its biological activity significantly.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : Studies suggest that the compound has potent free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : It has shown inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases, which are relevant in conditions such as Alzheimer's disease and inflammation.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.
Antioxidant Activity
A study conducted on related compounds demonstrated that chromenone derivatives possess significant antioxidant properties. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and reducing oxidative damage .
Enzyme Inhibition
In vitro assays have revealed that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative disorders. The inhibition constants (IC50 values) for AChE and BChE were found to be 10.4 μM and 7.7 μM respectively, indicating moderate potency . Additionally, the compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
Anticancer Activity
Research involving various cancer cell lines has highlighted the cytotoxic potential of this compound. For instance, it exhibited significant activity against breast cancer MCF-7 cells with an IC50 value of approximately 15 μM. Mechanistic studies suggest that this activity may be attributed to apoptosis induction and cell cycle arrest .
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective agents, derivatives similar to the target compound were evaluated for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could reduce cell death by up to 50% in models of oxidative injury .
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of chromenone derivatives in animal models. The results showed a significant reduction in edema and inflammatory markers following treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Data Tables
| Biological Activity | Measurement Method | Result (IC50) |
|---|---|---|
| AChE Inhibition | In vitro assay | 10.4 μM |
| BChE Inhibition | In vitro assay | 7.7 μM |
| COX-2 Inhibition | Enzyme assay | Moderate Activity |
| Cytotoxicity (MCF-7 cells) | Cell viability assay | 15 μM |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one exhibit notable antimicrobial properties. For instance, studies have synthesized various derivatives that demonstrated broad-spectrum antibacterial and antifungal activities. In particular, compounds with specific substitutions on the thiazole ring showed effectiveness against standard pathogens like Streptomycin resistant strains .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Several studies report that derivatives possess strong radical scavenging abilities, outperforming common antioxidants such as Trolax. This suggests potential applications in developing therapeutic agents aimed at oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets, such as UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). The binding affinities and interactions with amino acids in the active site provide insights into its mechanism of action and potential efficacy as a drug candidate .
Case Studies and Research Findings
Comparison with Similar Compounds
Core Structural Features
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Differences and Implications
Core Scaffold Diversity: The target compound’s coumarin core distinguishes it from benzoimidazolones () and thiazolidinediones (). Coumarins are known for anticoagulant and kinase-inhibitory properties, whereas thiazolidinediones (e.g., 7a–f) are associated with antidiabetic activity .
Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated aryl groups (e.g., methylphenyl in ). This may improve membrane permeability and target affinity .
Synthetic Pathways :
- The target compound’s imidazole-2-thione moiety may be synthesized via cyclization reactions similar to those in (using triphosgene) or substitution reactions involving sulfhydryl groups .
- In contrast, ’s triazole-thiazole derivatives require click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is less relevant to the target’s synthesis .
Pharmacological and Biochemical Insights
- Antitumor Potential: Benzoimidazolone derivatives () exhibit antitumor activity, suggesting that the target compound’s imidazole-thione and trifluoromethylphenyl groups may similarly target cancer-related enzymes or DNA .
- Enzyme Inhibition : Thiazolidinedione derivatives () act as Mannich bases, inhibiting enzymes like α-glucosidase. The target’s coumarin core could synergize with the imidazole-thione to inhibit kinases or proteases .
- Binding Interactions : Docking studies in show that fluorophenyl and bromophenyl substituents enhance binding to active sites (e.g., α-glucosidase). The target’s trifluoromethyl group may offer superior hydrophobic interactions compared to these analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
